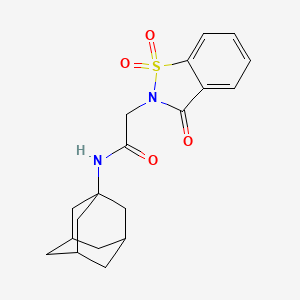![molecular formula C20H17F2N5O B14941893 N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-fluorophenyl)carbamimidoyl]-4-fluorobenzamide](/img/structure/B14941893.png)
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-fluorophenyl)carbamimidoyl]-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-FLUOROPHENYL)AMINO]METHYLIDENE]-4-FLUOROBENZAMIDE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with dimethyl and fluorophenyl groups, making it a subject of study for its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-FLUOROPHENYL)AMINO]METHYLIDENE]-4-FLUOROBENZAMIDE typically involves a multi-step process:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and guanidine.
Substitution Reactions: The dimethyl and fluorophenyl groups are introduced via nucleophilic substitution reactions.
Coupling Reaction: The final step involves coupling the substituted pyrimidine with 4-fluorobenzamide under specific conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-FLUOROPHENYL)AMINO]METHYLIDENE]-4-FLUOROBENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-FLUOROPHENYL)AMINO]METHYLIDENE]-4-FLUOROBENZAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-FLUOROPHENYL)AMINO]METHYLIDENE]-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-CHLOROPHENYL)AMINO]METHYLIDENE]-4-CHLOROBENZAMIDE
- N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-BROMOPHENYL)AMINO]METHYLIDENE]-4-BROMOBENZAMIDE
Uniqueness
N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-FLUOROPHENYL)AMINO]METHYLIDENE]-4-FLUOROBENZAMIDE is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its chlorinated or brominated analogs.
Propiedades
Fórmula molecular |
C20H17F2N5O |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-fluorophenyl)carbamimidoyl]-4-fluorobenzamide |
InChI |
InChI=1S/C20H17F2N5O/c1-12-11-13(2)24-19(23-12)27-20(25-17-9-7-16(22)8-10-17)26-18(28)14-3-5-15(21)6-4-14/h3-11H,1-2H3,(H2,23,24,25,26,27,28) |
Clave InChI |
FEEWANGSFGRLBQ-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=NC(=N1)/N=C(\NC2=CC=C(C=C2)F)/NC(=O)C3=CC=C(C=C3)F)C |
SMILES canónico |
CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,4,6-Tetramethyl-7-[2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]-1,2,3,4-tetrahydroquinoline](/img/structure/B14941815.png)
![Methyl {4-[6-methyl-3-oxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl]phenoxy}acetate](/img/structure/B14941819.png)
![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941828.png)
![6-[3-(3,5-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine](/img/structure/B14941831.png)
![1-cyclohexyl-4-(3-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B14941834.png)
![4-Amino-1-(3-fluorophenyl)-3-methyl-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B14941836.png)

![N-[(4-Ethoxyphenyl)methyl]prop-2-ynamide](/img/structure/B14941849.png)
![4,6-dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine](/img/structure/B14941858.png)
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941859.png)
![6-(3-Chloro-4-fluorophenyl)-3-(thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941861.png)
![Ethyl 2-(4-bromo-2-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}phenoxy)acetate](/img/structure/B14941865.png)

![6-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941879.png)
